Cas no 260809-26-5 (N-Boc-N-methyl-4-bromobenzylamine)

N-Boc-N-methyl-4-bromobenzylamine is a protected amine derivative featuring a bromobenzyl group and a Boc (tert-butoxycarbonyl) protecting group. This compound is widely used in organic synthesis, particularly in peptide coupling and pharmaceutical intermediate preparation, due to its stability and reactivity. The Boc group facilitates selective deprotection under mild acidic conditions, while the bromine substituent allows for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Its crystalline solid form ensures ease of handling and storage. This reagent is valued for its versatility in constructing complex molecular architectures, making it a useful building block in medicinal chemistry and materials science applications.
N-Boc-N-methyl-4-bromobenzylamine structure
260809-26-5 structure
Product Name:N-Boc-N-methyl-4-bromobenzylamine
CAS No:260809-26-5
MF:C13H18BrNO2
MW:300.191523075104
MDL:MFCD09701229
CID:1425415
PubChem ID:59166082
Update Time:2025-11-02

N-Boc-N-methyl-4-bromobenzylamine Chemical and Physical Properties

Names and Identifiers

    • (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester
    • carbamic acid, [(4-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester
    • tert-Butyl 4-bromobenzyl(methyl)carbamate
    • SCHEMBL1684467
    • IIUCSVYIICFIGA-UHFFFAOYSA-N
    • CS-0149071
    • tert-butyl-4-bromobenzyl(methyl)carbamate
    • tert-butyl (4-bromobenzyl)methylcarbamate
    • SB36253
    • 260809-26-5
    • MFCD09701229
    • tert-Butyl4-bromobenzyl(methyl)carbamate
    • ALBB-026703
    • tert-butyl N-[(4-bromophenyl)methyl]-N-methylcarbamate
    • C78103
    • (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester, AldrichCPR
    • N-Boc-N-methyl-4-bromobenzylamine
    • LS-09142
    • AKOS013099581
    • Carbamic acid, N-[(4-bromophenyl)methyl]-N-methyl-, 1,1-dimethylethyl ester
    • DB-067527
    • EN300-6252884
    • tert-butyl (4-bromobenzyl)(methyl)carbamate
    • MDL: MFCD09701229
    • Inchi: 1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3
    • InChI Key: IIUCSVYIICFIGA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CN(C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 299.05214
  • Monoisotopic Mass: 299.05209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54

N-Boc-N-methyl-4-bromobenzylamine Pricemore >>

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Additional information on N-Boc-N-methyl-4-bromobenzylamine

N-Boc-N-methyl-4-bromobenzylamine (CAS No. 260809-26-5): A Versatile Building Block in Organic Synthesis

N-Boc-N-methyl-4-bromobenzylamine (CAS No. 260809-26-5) is a highly valuable chemical intermediate widely used in pharmaceutical research and fine chemical synthesis. This brominated aromatic compound features both a Boc-protected amine group and a reactive bromine substituent, making it particularly useful for cross-coupling reactions and peptide modifications.

The compound's molecular structure combines a benzylamine core with strategic functional groups that enable diverse chemical transformations. The Boc protecting group (tert-butoxycarbonyl) provides excellent stability during synthetic operations while allowing for selective deprotection when needed. This characteristic makes N-Boc-N-methyl-4-bromobenzylamine particularly valuable in multi-step synthesis applications.

Recent trends in drug discovery have increased demand for specialized building blocks like 260809-26-5. Pharmaceutical researchers frequently search for compounds that can serve as key intermediates in the synthesis of target molecules, especially those with potential biological activity. The presence of both halogen and protected amine functionalities in this molecule makes it particularly attractive for creating structure-activity relationship libraries.

In medicinal chemistry applications, N-Boc-N-methyl-4-bromobenzylamine serves as a precursor for various biologically active compounds. The bromine atom at the para position allows for efficient palladium-catalyzed couplings, such as Suzuki-Miyaura, Negishi, or Buchwald-Hartwig reactions. These transformations are crucial for creating diverse molecular architectures in modern drug discovery programs.

The synthetic utility of CAS 260809-26-5 extends beyond pharmaceutical applications. Material scientists have utilized similar brominated intermediates for developing organic electronic materials, liquid crystals, and advanced polymers. The compound's stability under various conditions makes it suitable for multistep synthetic routes requiring orthogonal protection strategies.

Quality control of N-Boc-N-methyl-4-bromobenzylamine typically involves analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research-grade chemicals. Proper storage conditions (typically 2-8°C under inert atmosphere) maintain the compound's stability over extended periods.

Market analysis shows growing interest in specialty chemicals like 260809-26-5, particularly from contract research organizations and academic laboratories. The compound's structural features align well with current trends in fragment-based drug design and combinatorial chemistry. Suppliers often highlight its compatibility with various catalytic systems and reaction conditions in their technical literature.

Environmental and safety considerations for handling N-Boc-N-methyl-4-bromobenzylamine follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (gloves, goggles, lab coat) is recommended when working with this material. The compound's physicochemical properties (moderate solubility in common organic solvents, stability at room temperature) contribute to its widespread laboratory use.

Future research directions involving CAS 260809-26-5 may explore its potential in click chemistry applications or as a precursor for bioconjugation reagents. The compound's versatility continues to attract interest from researchers developing targeted therapies and diagnostic agents. Its balanced combination of reactivity and stability positions it as a valuable tool for synthetic chemists across multiple disciplines.

For researchers sourcing N-Boc-N-methyl-4-bromobenzylamine, important considerations include supplier reliability, batch-to-batch consistency, and technical support. Many laboratories prioritize vendors who provide comprehensive analytical data and application notes demonstrating successful use in published synthetic routes. The compound's role as a versatile intermediate ensures its continued relevance in organic synthesis methodologies.

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